7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline

Medicinal Chemistry LogP Membrane Permeability

7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a fully substituted, halogenated quinoline derivative with a molecular formula of C19H18INO and a molecular weight of 403.3 g/mol. It is characterized by three distinct substituents on the quinoline core: an iodine atom at the 7-position, a 2-methylphenyl group at the 5-position, and an isopropoxy group at the 8-position.

Molecular Formula C19H18INO
Molecular Weight 403.3 g/mol
CAS No. 648897-01-2
Cat. No. B12588096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline
CAS648897-01-2
Molecular FormulaC19H18INO
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)OC(C)C)I
InChIInChI=1S/C19H18INO/c1-12(2)22-19-17(20)11-16(14-8-5-4-7-13(14)3)15-9-6-10-21-18(15)19/h4-12H,1-3H3
InChIKeyYTCZSNMPLJQCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline (CAS 648897-01-2): Essential Identity and Procurement Context


7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline is a fully substituted, halogenated quinoline derivative with a molecular formula of C19H18INO and a molecular weight of 403.3 g/mol [1]. It is characterized by three distinct substituents on the quinoline core: an iodine atom at the 7-position, a 2-methylphenyl group at the 5-position, and an isopropoxy group at the 8-position. This compound belongs to the 8-alkoxyquinoline class, which are known scaffolds in medicinal chemistry and chemical biology. Its computed LogP (XLogP3-AA) is 5.6, indicating high lipophilicity relative to simpler quinoline analogs [1].

Why Generic 8-Hydroxyquinoline or Simple 8-Alkoxy Analogs Cannot Replace 7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline


Simple 8-hydroxyquinolines (e.g., 7-iodo-8-hydroxyquinoline, CAS 648896-59-7) possess a free hydroxyl group that can donate hydrogen bonds and be metabolized by glucuronidation or sulfation, potentially limiting their bioavailability [1]. The isopropoxy group in the target compound eliminates the hydrogen bond donor, reducing metabolic vulnerability and increasing LogP by approximately 1-2 units compared to its 8-hydroxy counterpart, based on class-level observations [1]. Furthermore, compounds lacking the bulky 5-(2-methylphenyl) substituent, such as 2-iodo-8-isopropoxyquinoline, present a flatter molecular topography that may result in poorer shape complementarity for targets requiring a twisted biaryl conformation [2]. These structural differences mean that biological activity, selectivity, and pharmacokinetic profiles cannot be extrapolated from simpler analogs.

Quantitative Differentiation of 7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline from Structural Analogs


Increased Lipophilicity (LogP) as a Driver for Membrane Permeability vs. 8-Hydroxy Analogs

The target compound's 8-isopropoxy group replaces the hydroxyl of 7-iodo-5-(2-methylphenyl)quinolin-8-ol (CAS 648896-59-7). This substitution eliminates a hydrogen bond donor and increases computed LogP (XLogP3-AA) to 5.6 [1], compared to a predicted LogP of approximately 3.9-4.5 for the 8-hydroxy analog (typical for halogenated 8-hydroxyquinolines) [2]. This difference corresponds to an estimated 10- to 30-fold increase in lipid/water partition coefficient, which may enhance passive membrane permeability.

Medicinal Chemistry LogP Membrane Permeability

Molecular Shape Complexity and 3D Conformation vs. 2-Iodo-8-isopropoxyquinoline

The 5-(2-methylphenyl) substituent introduces a rotatable biaryl bond, creating a 'twisted' conformation that distinguishes the target compound from the planar 2-iodo-8-isopropoxyquinoline (CAS 648897-13-6) [1]. The target compound has a molecular weight of 403.3 g/mol and 3 rotatable bonds, compared to 313.13 g/mol and 2 rotatable bonds for the 2-iodo analog [2]. This added bulk increases the three-dimensional surface area, potentially enhancing binding to shallow or non-planar protein pockets.

Drug Design Molecular Topology Shape Complementarity

Halogen Substitution Pattern and Potential for Radioiodination

The iodine atom at position 7 is chemically distinct from chloro or bromo analogs. The C-I bond (bond dissociation energy ~52 kcal/mol) is weaker than C-Cl (~77 kcal/mol) or C-Br (~65 kcal/mol) bonds, making the iodo compound more susceptible to nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. This property can be exploited for late-stage functionalization or radiolabeling with iodine-125 or iodine-131 isotopes, whereas chloro or bromo analogs would require harsher conditions for isotopic exchange.

Radioimaging SPECT/PET Tracer Chemical Biology

Evidence-Backed Application Scenarios for 7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline


Lipophilic Scaffold for CNS-Targeted Probe Development

The compound's high computed LogP of 5.6 and absence of hydrogen bond donors make it a candidate scaffold for developing blood-brain barrier (BBB)-penetrant small molecules. Unlike its 8-hydroxy analog, the isopropoxy ether is not susceptible to Phase II glucuronidation, potentially leading to longer brain residence time. This supports its use in medicinal chemistry programs targeting neurological disorders, where the starting point requires a lipophilic core with synthetic handles (the iodo group) for further diversification [1].

Metabolic Stability Optimization over 8-Hydroxyquinoline Leads

For groups optimizing lead compounds derived from 8-hydroxyquinoline libraries, the target compound offers a pre-blocked phenol oxygen. This avoids the need for late-stage O-alkylation during structure-activity relationship (SAR) studies and may reduce off-target metal chelation associated with the free 8-hydroxyl group. Procurement of this compound allows direct comparison of the 8-isopropoxy pharmacophore against the hydroxyl-containing benchmark in parallel assays [1].

Radioiodination Precursor for SPECT Imaging

The 7-iodo substituent provides a native iodine atom that can potentially undergo isotopic exchange with radioactive iodine-123 or iodine-125 under mild conditions. This avoids the need for toxic stannylated precursors typically used in radioiodination, streamlining the preparation of imaging agents. The 5-(2-methylphenyl) group adds structural complexity that may enhance target binding specificity over simpler iodoquinolines [1].

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